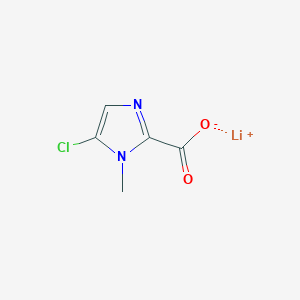![molecular formula C13H12N4O B1436467 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 890589-19-2](/img/structure/B1436467.png)
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Übersicht
Beschreibung
This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis, cyclization, and treatment with substituted anilines . Another reaction mentioned in the literature is the oxidation of the thiomethyl group using m-chloroperbenzoic acid .Wissenschaftliche Forschungsanwendungen
Synthetic and Medicinal Aspects
- Drug Development Applications : Pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to the compound , is extensively used in drug discovery. Its broad range of medicinal properties includes anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, demonstrating its versatility as a building block for developing drug-like candidates. SAR studies on these derivatives have garnered significant attention, leading to various lead compounds for different disease targets. However, there is substantial potential for further exploitation of this scaffold in drug development (Cherukupalli et al., 2017).
Chemical Synthesis and Catalysis
- Hybrid Catalysts in Synthesis : The pyranopyrimidine core, similar to the target compound, is crucial for the medicinal and pharmaceutical industries due to its synthetic and bioavailability applications. Recent reviews have covered synthetic pathways for developing derivatives of this scaffold using hybrid catalysts. This focus on the application of diverse catalysts underscores the importance of this structure in synthesizing lead molecules for pharmaceutical use (Parmar et al., 2023).
Regio-Orientation and Selectivity in Synthesis
- Structural Assignment and Regio-Orientation : The regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, is a critical area. It involves the reactions of 3(5)-aminopyrazoles with bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. This area has seen considerable debate due to the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH, making it a significant focus for synthetic chemists (Mohamed & Mahmoud, 2019).
Optoelectronic Materials
- Functionalized Quinazolines and Pyrimidines : Research into quinazoline and pyrimidine derivatives, including structures related to the compound , has extended to applications in electronic devices and luminescent elements. These compounds' inclusion in π-extended conjugated systems has been valuable for creating novel optoelectronic materials. This highlights the broader applicability of such heterocyclic compounds beyond pharmaceuticals (Lipunova et al., 2018).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potential as antiviral, antimicrobial, and antitumor agents , suggesting that this compound could also have similar potential.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-4-10(5-9(8)2)17-12-11(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXARNFFQUGEFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



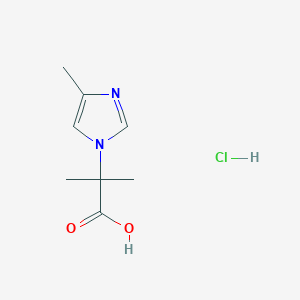
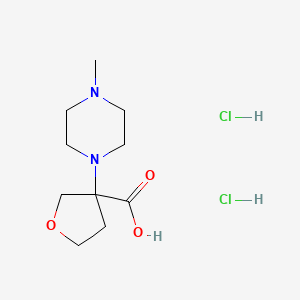

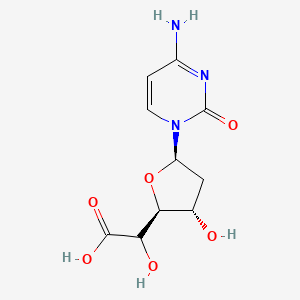
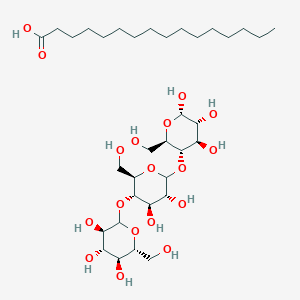
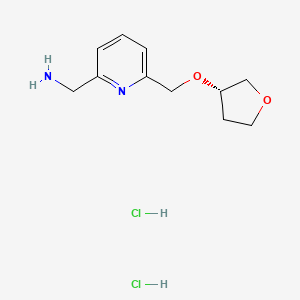
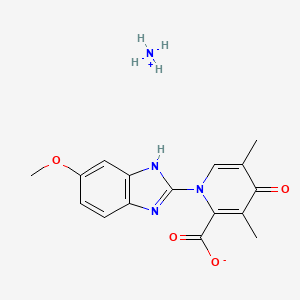
![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)
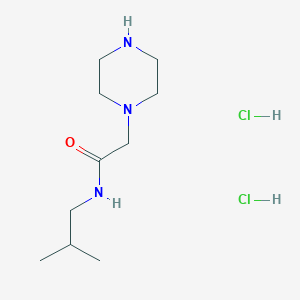
![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)

![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)
![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)
